(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate
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Overview
Description
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is a complex organic compound that features a bromopyridine moiety linked to a dichlorothiophene acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate typically involves multiple steps. One common method starts with the bromination of pyridine to form 6-bromopyridine. This intermediate is then reacted with a suitable alcohol to form (6-bromopyridin-2-yl)methanol. The final step involves esterification with 2-(2,5-dichlorothiophen-3-yl)acetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted pyridines.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Hydrolysis: (6-Bromopyridin-2-yl)methanol and 2-(2,5-dichlorothiophen-3-yl)acetic acid.
Scientific Research Applications
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Could be used in the development of new materials or as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets, potentially affecting various biological pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A simpler brominated pyridine derivative.
(6-Bromopyridin-2-yl)methanol: An intermediate in the synthesis of the target compound.
Methyl 6-bromopyridine-2-carboxylate: Another brominated pyridine derivative with different functional groups .
Uniqueness
(6-Bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate is unique due to its combination of bromopyridine and dichlorothiophene acetate moieties. This unique structure may confer specific chemical and biological properties that are not present in simpler or structurally different compounds .
Properties
Molecular Formula |
C12H8BrCl2NO2S |
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Molecular Weight |
381.1 g/mol |
IUPAC Name |
(6-bromopyridin-2-yl)methyl 2-(2,5-dichlorothiophen-3-yl)acetate |
InChI |
InChI=1S/C12H8BrCl2NO2S/c13-9-3-1-2-8(16-9)6-18-11(17)5-7-4-10(14)19-12(7)15/h1-4H,5-6H2 |
InChI Key |
FSYDGWHCOGSHST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)COC(=O)CC2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
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